molecular formula C16H12O2 B12082142 2-(2-Hydroxybenzylidene)-1-indanone CAS No. 1801659-02-8

2-(2-Hydroxybenzylidene)-1-indanone

Cat. No.: B12082142
CAS No.: 1801659-02-8
M. Wt: 236.26 g/mol
InChI Key: MTRGPBISOZJVME-JLHYYAGUSA-N
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Description

2-(2-Hydroxybenzylidene)-1-indanone is an organic compound that belongs to the class of benzylideneindanones It is characterized by the presence of a hydroxy group attached to the benzylidene moiety, which is conjugated with the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxybenzylidene)-1-indanone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1-indanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage. The reaction is typically performed in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or column chromatography, are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxybenzylidene)-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-oxobenzylidene)-1-indanone.

    Reduction: The carbonyl group in the indanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: 2-(2-oxobenzylidene)-1-indanone

    Reduction: 2-(2-Hydroxybenzylidene)-1-indanol

    Substitution: Various substituted benzylideneindanone derivatives

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of derivatives of 2-(2-Hydroxybenzylidene)-1-indanone. For instance, research indicated that chalcone derivatives synthesized from 1-indanones exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The zones of inhibition ranged from 10 to 28 mm, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 15.6 µg/ml against strains like Pseudomonas aeruginosa and Salmonella typhimurium .

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies have reported that various indanone derivatives possess cytotoxic effects against cancer cell lines, contributing to their development as therapeutic agents . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neurological Applications

Recent investigations into the structure-activity relationship of methoxy-substituted derivatives of this compound revealed promising affinities for adenosine receptors A1 and A2A, which are implicated in neurological disorders such as Alzheimer's disease . Compounds with nanomolar affinity for these receptors may serve as lead candidates for drug development targeting cognitive impairments.

Semiconductor Properties

Research has demonstrated that films based on this compound derivatives exhibit semiconductor behavior, making them suitable for electronic applications such as organic diodes . The optical and electrical properties of these composite films suggest their potential utility in developing next-generation electronic devices.

Thin Film Technology

The synthesis of thin films from vanadium indanone derivatives has been explored for their application in optoelectronic devices. These films are characterized by their unique structural and electronic properties, which can be tuned through chemical modification .

Antimicrobial Evaluation

In a study focusing on the antibacterial activity of synthesized indanone chalcones, several derivatives were tested against multiple bacterial strains. The results indicated that hydrazone derivatives showed enhanced activity compared to their chalcone precursors, particularly against gram-negative bacteria . This study underscores the potential of these compounds in developing new antibacterial agents.

Neurological Drug Development

A series of methoxy-substituted 2-benzylidene-1-indanone derivatives were evaluated for their affinity towards adenosine receptors. One compound demonstrated an A1 receptor affinity of Ki=41K_i=41 nM, indicating its potential as a therapeutic agent for neurological conditions . This research highlights the importance of structural modifications in enhancing receptor interactions.

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neurological ApplicationsHigh affinity for adenosine receptors
Semiconductor PropertiesExhibits promising electrical characteristics

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzylidene)-1-indanone involves its interaction with specific molecular targets. For example, in the context of amyloid fibril detection, the compound binds selectively to the fibrils, resulting in a fluorescence response. This interaction is facilitated by the conjugated system of the benzylideneindanone structure, which allows for efficient binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxybenzylidene)-1-indanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugated systems makes it particularly useful in applications requiring fluorescence or other photophysical properties.

Biological Activity

2-(2-Hydroxybenzylidene)-1-indanone, also known as a derivative of indanone, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an indanone moiety, leading to diverse interactions within biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12O2C_{15}H_{12}O_2. Its structure can be represented as follows:

InChI InChI 1S C15H12O2 c1 11 6 5 7 12 9 11 14 16 15 10 8 13 17 18 15 h5 10 17H 1 4H2 b12 11 \text{InChI }\text{InChI 1S C15H12O2 c1 11 6 5 7 12 9 11 14 16 15 10 8 13 17 18 15 h5 10 17H 1 4H2 b12 11 }

This compound exhibits characteristics that make it a candidate for various biological applications, particularly in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : The hydroxyl group in its structure plays a crucial role in scavenging free radicals, thereby exhibiting antioxidant properties. Studies have shown that it can reduce oxidative stress in cellular models.
  • Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits key metabolic processes.
  • Anti-inflammatory Effects : this compound has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study conducted by demonstrated that this compound exhibited a notable reduction in oxidative stress markers in human cell lines. The compound was effective in increasing the levels of endogenous antioxidants such as glutathione.

Antimicrobial Activity

In vitro assays revealed that this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL depending on the bacterial strain tested .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa48

Anti-inflammatory Effects

In another study, the anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant decrease in the production of TNF-alpha and IL-6 cytokines, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

When compared to other indanone derivatives, such as those explored for MAO-B inhibition , this compound shows a unique profile with broader antimicrobial and antioxidant activities. This broad spectrum may enhance its applicability in therapeutic formulations targeting multiple pathways.

Properties

CAS No.

1801659-02-8

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

(2E)-2-[(2-hydroxyphenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H12O2/c17-15-8-4-2-6-12(15)10-13-9-11-5-1-3-7-14(11)16(13)18/h1-8,10,17H,9H2/b13-10+

InChI Key

MTRGPBISOZJVME-JLHYYAGUSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3O

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3O

Origin of Product

United States

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